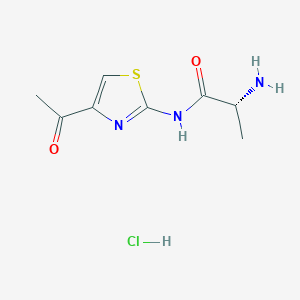
(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride
Overview
Description
2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride (DCPMDA) is a cyclic amine derivative that has been widely used in scientific research for its unique properties. DCPMDA is an important tool for studying the structure and function of proteins, and its use has been instrumental in the development of new drugs, diagnostics, and therapies. DCPMDA has also been used to study the biochemical and physiological effects of various compounds, as well as to create new laboratory experiments.
Scientific Research Applications
Polymer Chemistry
(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride: is utilized in the synthesis of primary amine-functionalized diblock copolymer nanoparticles via polymerization-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerization formulation . This process is significant for creating cationic and reactive nanoparticles that have potential applications in drug delivery, biomedical devices, and as building blocks for complex nanostructures.
Drug Delivery Systems
The compound’s primary amine groups are of interest for developing drug delivery systems. The cationic nature of these amines allows for the formation of complexes with drugs, enhancing their stability and bioavailability. This can be particularly useful in targeted drug delivery, where the compound’s ability to form stable nanoparticles can be leveraged to transport therapeutic agents to specific sites within the body .
Biomedical Applications
In the biomedical field, the reactivity of primary amine groups in (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride can be exploited for surface modification of medical devices. This modification can improve biocompatibility and reduce the risk of infection, making it valuable for implants and prosthetics .
Polypeptide Synthesis
The compound serves as a building block in polypeptide synthesis. Its reactive amine groups can be used to link amino acids or peptides, facilitating the creation of synthetic polypeptides with tailored sequences for research or therapeutic purposes .
Biomineralization
Research into biomineralization processes can benefit from the use of (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride . The compound can act as a template or scaffold, guiding the deposition of minerals to form structured biocompatible materials. This has implications for tissue engineering and regenerative medicine .
Modulation of Ion Channels
The compound has been identified as a modulator of ion channels, such as the STIM and Orai, which are involved in store-operated calcium entry (SOCE). Modulating SOCE is of therapeutic interest for treating diseases associated with abnormal calcium signaling, including certain cancers and muscular diseases .
properties
IUPAC Name |
N'-(dicyclopropylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12(7-6-11)10(8-2-3-8)9-4-5-9;;/h8-10H,2-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHVXJFIDEWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(C1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)









![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)

![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)
